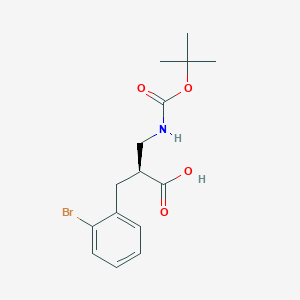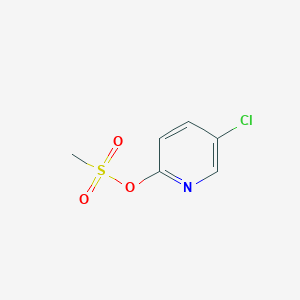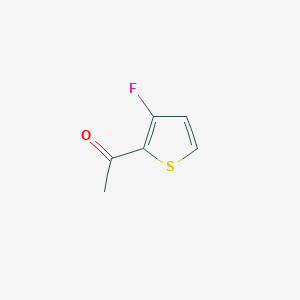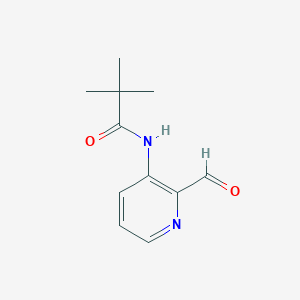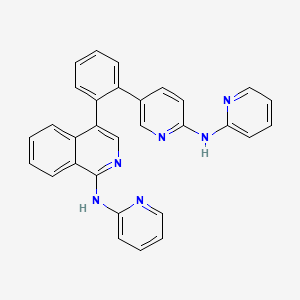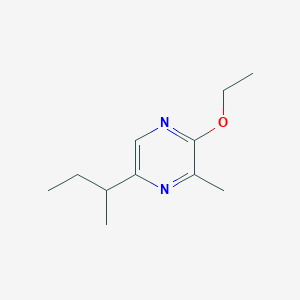
4-(3-iodo-1H-pyrazol-1-yl)-2-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-iodo-1H-pyrazol-1-yl)-2-methylpyrimidine is a heterocyclic compound that features both pyrazole and pyrimidine rings. The presence of an iodine atom on the pyrazole ring and a methyl group on the pyrimidine ring makes this compound unique and potentially useful in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-iodo-1H-pyrazol-1-yl)-2-methylpyrimidine typically involves the iodination of a pyrazole derivative followed by its coupling with a methylpyrimidine derivative. The reaction conditions often include the use of iodine or iodinating agents in the presence of a base to facilitate the iodination process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-iodo-1H-pyrazol-1-yl)-2-methylpyrimidine can undergo several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The pyrazole ring can participate in coupling reactions with various reagents to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
4-(3-iodo-1H-pyrazol-1-yl)-2-methylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: May be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 4-(3-iodo-1H-pyrazol-1-yl)-2-methylpyrimidine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The iodine atom and the heterocyclic structure may play crucial roles in these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-iodo-1H-pyrazole: A simpler structure with only the pyrazole ring and an iodine atom.
4-(3-iodo-1H-pyrazol-1-yl)-2-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a methyl group.
4-(3-iodo-1H-pyrazol-1-yl)-1-piperidinecarboxylic acid: Contains a piperidine ring and a carboxylic acid group.
Uniqueness
4-(3-iodo-1H-pyrazol-1-yl)-2-methylpyrimidine is unique due to the combination of the pyrazole and pyrimidine rings, the presence of an iodine atom, and a methyl group. This combination of features may confer unique chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H7IN4 |
|---|---|
Molekulargewicht |
286.07 g/mol |
IUPAC-Name |
4-(3-iodopyrazol-1-yl)-2-methylpyrimidine |
InChI |
InChI=1S/C8H7IN4/c1-6-10-4-2-8(11-6)13-5-3-7(9)12-13/h2-5H,1H3 |
InChI-Schlüssel |
HHFMEGWRBPNZQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CC(=N1)N2C=CC(=N2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


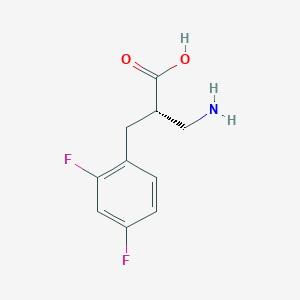
![ethyl 2,3-dimethyl-9-oxo-6H-imidazo[4,5-f]quinoline-8-carboxylate](/img/structure/B13991675.png)

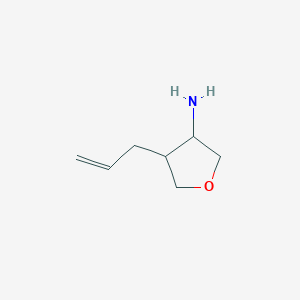
![Ethyl 6-oxo-2-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate](/img/structure/B13991682.png)
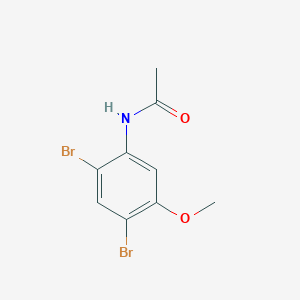
![1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene](/img/structure/B13991707.png)
